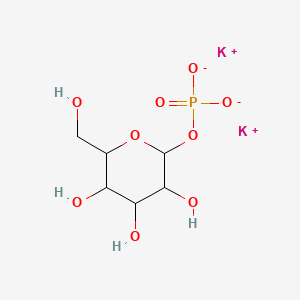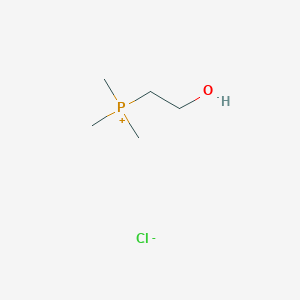
6-Brom-2-Naphthyl-alpha-D-glucopyranosid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 6-Bromo-2-naphthyl alpha-D-glucopyranoside involves various strategies, including stereospecific synthesis techniques and reactions utilizing bromination agents. For instance, stereospecific synthesis approaches were applied to create methyl 2-amino-2-deoxy-(6S)-deuterio-α,β-d-glucopyranoside and its derivatives, highlighting the importance of controlling stereochemistry in the synthesis of complex glucopyranosides (Kato, Vasella, & Crich, 2017). Additionally, 6-Bromo-6-deoxy hexose derivatives, including methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside, were synthesized through the ring opening of benzylidene acetals with N-bromosuccinimide, demonstrating a method for introducing bromine into the glucopyranoside structure (Hanessian, 2003).
Molecular Structure Analysis
The molecular structure of glucopyranosides and their derivatives is often determined through NMR, IR, MS, and sometimes X-ray crystallography. These studies provide insights into the conformational preferences and stereochemical configuration of the molecules. For example, the structure of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside was elucidated using these methods, offering a comparison for understanding the structural aspects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside (Trofimov et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Bromo-2-naphthyl alpha-D-glucopyranoside derivatives involves various reactions, including glycosylation, bromination, and reactions with nucleophiles. The Koenigs-Knorr reaction, for instance, is utilized for the synthesis of glycosidic bonds, as demonstrated in the synthesis of aminosaccharides from acetobromo derivatives of glucose (Lloyd, Evans, & Fielder, 1972).
Wissenschaftliche Forschungsanwendungen
Enzymtests
6-Brom-2-Naphthyl-alpha-D-glucopyranosid: wird häufig als Substrat in Enzymtests verwendet, insbesondere für β-Glycosidasen {svg_1}. Diese Enzyme katalysieren die Hydrolyse von glykosidischen Bindungen in Glycosiden, und die Verbindung bildet bei der Hydrolyse ein unlösliches farbiges Produkt. Diese Reaktion ist entscheidend für die Untersuchung der Enzymkinetik und das Verständnis der katalytischen Mechanismen von β-Glycosidasen.
Kohlenhydratmarkierung
Im Bereich der Kohlenhydratchemie wird This compound zur Markierung von Kohlenhydraten verwendet {svg_2}. Diese Markierung ist unerlässlich, um das Vorhandensein und die Menge bestimmter Kohlenhydrate in komplexen biologischen Systemen zu verfolgen, was die Untersuchung des Kohlenhydratstoffwechsels und der Funktion unterstützt.
Proteinmarkierung
Die Verbindung wird auch zur Proteinmarkierung verwendet, um Protein-Kohlenhydrat-Wechselwirkungen zu untersuchen {svg_3}. Durch die Anlagerung an Proteine ermöglicht es Forschern, die Bindungsereignisse zwischen Proteinen und Kohlenhydraten zu visualisieren und zu quantifizieren, was für das Verständnis zellulärer Erkennungsprozesse von entscheidender Bedeutung ist.
Radioimmunoassay
This compound: findet Anwendung in Radioimmunoassays {svg_4}. Es wird verwendet, um Moleküle zu markieren, die mit Hilfe von Radioaktivität nachgewiesen werden können, was eine empfindliche Methode zur Messung der Konzentrationen von Hormonen, Medikamenten und anderen Substanzen in biologischen Proben darstellt.
In-vitro-Assays
Diese Verbindung ist in verschiedenen in-vitro-Assays von Bedeutung {svg_5}. Sie dient als Substrat in Assays, die so konzipiert sind, dass sie biologische Reaktionen außerhalb lebender Organismen, z. B. in Reagenzgläsern oder Petrischalen, imitieren, was für die Medikamentenentwicklung und Toxikologie-Studien von grundlegender Bedeutung ist.
Studien zu biologischen Prozessen
Forscher verwenden This compound, um biologische Prozesse zu untersuchen {svg_6}. Seine Rolle als Substrat für bestimmte Enzyme ermöglicht es Wissenschaftlern, die biochemischen Pfade zu untersuchen, an denen diese Enzyme beteiligt sind, was zu einem tieferen Verständnis des Zellstoffwechsels beiträgt.
Untersuchungen chemischer Prozesse
In der Chemie wird die Verbindung verwendet, um chemische Prozesse zu untersuchen {svg_7}. Ihre Wechselwirkungen und Reaktionen mit verschiedenen Chemikalien liefern Einblicke in Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is β-glycosidases . These are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
6-Bromo-2-naphthyl alpha-D-glucopyranoside interacts with its target, β-glycosidases, by serving as a substrate . The enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, leading to a change in its structure.
Result of Action
Upon hydrolysis by β-glycosidases, 6-Bromo-2-naphthyl alpha-D-glucopyranoside forms an insoluble colored product . This property makes it useful in assays for β-glycosidases activity, where the formation of the colored product can be visually detected.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-LJIZCISZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265697 | |
| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25696-57-5 | |
| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25696-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthalenyl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl α-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)







